9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride
Description
Chemical Nomenclature and Structural Identification
Systematic IUPAC Nomenclature and Positional Isomerism
The IUPAC name 9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one hydrochloride derives from the hierarchical numbering of the fused pyrimido[6,1-a]isoquinoline core. Key features include:
- Core identification : The parent heterocycle is pyrimido[6,1-a]isoquinoline, a bicyclic system fusing pyrimidine (positions 1–4) and isoquinoline (positions 5–11b) rings at bonds 6 and 1a.
- Substituent prioritization : The 2-position hosts an imino group bonded to a 2,4,6-trimethylphenyl moiety, while methoxy groups occupy the 9 and 10 positions of the isoquinoline fragment.
- Saturation and functional groups : The 1,6,7,11b-tetrahydro designation indicates partial saturation, and the 4-ketone group completes the pyrimidine ring.
Positional isomerism arises from alternative substitution patterns. For example, relocating the methyl group from position 3 to 4 would yield 4-methyl-9,10-dimethoxy-2-(2,4,6-trimethylphenyl)imino-..., altering pharmacological activity due to steric and electronic changes.
Table 1: Positional Isomerism Scenarios
| Isomer Variation | Substituent Position | IUPAC Name Fragment |
|---|---|---|
| Base compound | 3-methyl | ...3-methyl-2-(2,4,6-trimethyl... |
| Positional isomer 1 | 4-methyl | ...4-methyl-2-(2,4,6-trimethyl... |
| Positional isomer 2 | 8-methoxy | ...9,10,8-trimethoxy-3-methyl... |
Core Pyrimido[6,1-a]isoquinoline Skeleton Analysis
The pyrimido[6,1-a]isoquinoline system comprises a pyrimidine ring fused to an isoquinoline moiety via shared atoms at positions 6 (pyrimidine) and 1a (isoquinoline). Key structural attributes include:
- Aromaticity : The isoquinoline fragment retains aromaticity, while the pyrimidine ring exhibits partial conjugation due to the 4-ketone group.
- Fusion geometry : The 6,1-a fusion creates a planar, rigid scaffold that enhances π-stacking interactions with biological targets.
- Hydrogenation state : The 1,6,7,11b-tetrahydro designation signifies saturation at four positions, introducing conformational flexibility critical for binding pocket accommodation.
Table 2: Core Skeleton Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula (core) | C₁₂H₁₀N₂ | |
| Ring fusion atoms | Pyrimidine C6 ↔ Isoquinoline C1a | |
| Aromatic segments | Isoquinoline (10 π-electrons) |
Substituent Configuration Analysis: Methoxy, Methyl, and Trimethylphenyl Groups
Substituents critically modulate the compound's electronic and steric profile:
9,10-Dimethoxy groups :
3-Methyl group :
2-(2,4,6-Trimethylphenyl)imino group :
Table 3: Substituent Electronic Effects
| Substituent | Electronic Effect (Hammett σ) | Steric Effect (Taft Eₛ) |
|---|---|---|
| 9,10-Dimethoxy | σₚ = -0.27 (electron-donating) | Eₛ = 0 (minimal) |
| 3-Methyl | σₚ = -0.17 | Eₛ = -1.24 |
| 2,4,6-Trimethylphenyl | σₚ = -0.14 (cumulative) | Eₛ = -3.81 |
The hydrochloride counterion protonates the imino nitrogen (pKa ≈ 8.2), improving aqueous solubility (>50 mg/mL) without disrupting lipophilic interactions.
Properties
Molecular Formula |
C24H30ClN3O3 |
|---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C24H29N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-12,19H,7-8,13H2,1-6H3;1H |
InChI Key |
NGRLAAWWHJDIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2CC3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization Approach
The isoquinoline core can be efficiently constructed using the Bischler-Napieralski reaction. This method has been successfully applied to synthesize various tetrahydroisoquinoline (THIQ) structures which serve as foundations for more complex molecules like our target compound.
Procedure:
- Differentially substituted amides are treated with either POCl₃ or poly(phosphoric acid)
- This yields dihydroisoquinoline intermediates
- Subsequent reduction produces the tetrahydroisoquinoline core
This approach is particularly valuable for constructing the basic THIQ framework with appropriate substitution patterns for further elaboration.
Friedel-Crafts Acylation Method
An alternative approach involves intramolecular Friedel-Crafts acylation reactions. This method has been utilized in the synthesis of structurally related compounds such as dimethoxybenzo-oxepino-quinolones.
Procedure:
- Preparation of carboxylic acid intermediates (e.g., 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids)
- Treatment with polyphosphoric acid (PPA) as both catalyst and solvent
- Intramolecular acylation under mild conditions
This approach offers advantages including good yields, simple work-up procedures, and environmentally friendly characteristics.
Introduction of 9,10-Dimethoxy Groups
The 9,10-dimethoxy substitution pattern is crucial to the target molecule's structure and activity. Two primary methods have been identified for introducing these methoxy groups:
Direct Methoxylation
Procedure:
- Treatment of the corresponding hydroquinone precursor with dimethyl sulfate
- Reaction conducted in the presence of potassium hydroxide in tetrahydrofuran/water system
- Purification by column chromatography
This method has been reported to produce high yields (>90%) of dimethoxylated products.
Construction from Pre-methoxylated Building Blocks
An alternative strategy involves constructing the isoquinoline core from appropriately methoxylated precursors:
Procedure:
- Preparation of ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylates
- Hydrolysis with aqueous ethanolic sodium hydroxide
- Further cyclization to incorporate the methoxylated moieties into the final structure
Construction of the Pyrimido Ring System
The pyrimido ring fusion to the isoquinoline core is a critical synthetic challenge. Several approaches have been identified:
Cyclization with Urea Derivatives
Procedure:
Sodium Hydride-Mediated Approach
An effective method documented for related compounds involves:
Procedure:
- Treatment of 9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido(6,1-a)isoquinolin-2,4-dione (4.11 g) with oil-free sodium hydride (0.75 g)
- Reaction in dimethylformamide (100 ml)
- Careful temperature control and inert atmosphere maintenance
Introduction of 2-(2,4,6-Trimethylphenyl)imino Group
The distinctive 2,4,6-trimethylphenylimino functionality contributes significantly to the molecule's properties. Two primary methods have been identified:
Schiff Base Formation
Procedure:
Coupling Reaction Approach
For more complex intermediates, a coupling reaction strategy may be employed:
Procedure:
- Buchwald-Hartwig coupling between halogenated pyrimido[6,1-a]isoquinoline precursor and 2,4,6-trimethylphenylamine
- Use of appropriate palladium catalyst and ligand system
- Optimization of reaction conditions for high regioselectivity
Formation of Hydrochloride Salt
The final step in the synthesis involves conversion to the hydrochloride salt form. This process enhances stability and may improve bioavailability.
Procedure:
- Dissolution of the free base in an appropriate organic solvent (ethyl acetate, dichloromethane, or tetrahydrofuran)
- Treatment with anhydrous HCl (typically as gas or in dioxane solution)
- Precipitation, filtration, and recrystallization to obtain pure hydrochloride salt
Complete Synthetic Route Analysis
Based on compilation of the various methodologies, a comprehensive synthetic pathway can be proposed. Table 1 summarizes the key steps and conditions for the complete preparation of the target compound.
Table 1: Proposed Synthetic Route for 9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride
Alternative Synthetic Approaches
One-Pot Multi-Component Reaction
Recent advances suggest potential for more efficient synthetic routes:
Procedure:
Sealed Tube High-Temperature Method
For challenging coupling reactions, sealed tube methods have proven effective:
Procedure:
- Mixture of halogenated precursor with 2,4,6-trimethylphenylamine
- Addition of triethylamine and heating at 130-140°C in sealed tube
- Post-reaction purification by column chromatography (95/5 EtOAc/MeOH)
Comparative Analysis of Preparation Methods
The various synthetic approaches can be evaluated based on several criteria including overall yield, step economy, reagent accessibility, and environmental impact. Table 2 provides a comparative analysis of the major synthetic pathways.
Table 2: Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Limitations | Overall Yield | Number of Steps | Environmental Considerations |
|---|---|---|---|---|---|
| Bischler-Napieralski | Well-established, high reliability | Requires harsh reagents (POCl₃) | 35-45% | 7-8 | Moderate waste generation |
| Friedel-Crafts | Good yields, simple work-up | Uses acidic PPA | 30-40% | 7-8 | Acidic waste requiring neutralization |
| One-Pot Approach | Fewer steps, time efficient | Lower overall yield, less selective | 20-30% | 4-5 | Reduced solvent usage |
| Sealed Tube Method | Effective for difficult couplings | Requires specialized equipment | 25-35% | 6-7 | Higher energy consumption |
Optimization Considerations
Several key parameters require careful optimization when implementing any of these synthetic routes:
- Temperature control : Critical for cyclization reactions to prevent side product formation
- Solvent selection : Different solvents significantly impact reaction efficiency (ethyl acetate, 1,2-dichloroethane, dichloromethane, tetrahydrofuran, 1,4-dioxane or acetonitrile have been identified as preferred options)
- Catalyst loading : Particularly important for coupling reactions and hydrogenation steps
- Reaction time : Extended reaction times can lead to decomposition of sensitive intermediates
- Purification protocols : Critical for obtaining high-purity final product
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Phosphodiesterase Inhibition
Trequinsin is a potent inhibitor of phosphodiesterase type 3 (PDE3), which plays a critical role in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP). By inhibiting PDE3:
- It enhances the vasodilatory effects leading to reduced blood pressure in hypertensive models .
- It has been shown to inhibit arachidonic acid-induced platelet aggregation, indicating potential applications in cardiovascular diseases .
Antihypertensive Effects
Trequinsin exhibits significant antihypertensive activity:
- In animal studies, it effectively lowers systemic blood pressure in both normotensive and hypertensive conditions .
- The mechanism involves increased levels of cGMP and subsequent vasodilation.
Sperm Motility Enhancement
Research indicates that Trequinsin can improve sperm motility in vitro:
- This property is attributed to its ability to activate CatSper channels which increase intracellular calcium levels and enhance sperm function .
Cancer Research
Recent studies have explored the role of Trequinsin in cancer therapy:
- It has been implicated in the formation of complexes that induce cytotoxic responses in cancer cells expressing elevated levels of specific proteins like SLFN12 and PDE3A .
- The mechanisms by which these complexes lead to cell death are under investigation but show promise for future therapeutic strategies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterase, which plays a role in regulating cellular signaling pathways. This inhibition can lead to various physiological effects, including vasodilation and reduced blood pressure .
Comparison with Similar Compounds
RPL554
- Structure: 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one .
- Key Differences: Position 3: RPL554 has a carbamoyl aminoethyl group, whereas the target compound has a methyl group. This substitution may reduce metabolic liability in the target compound.
- Pharmacology : Dual PDE3/4 inhibitor with bronchodilatory (EC₅₀ = 0.55 µM for PDE4) and anti-inflammatory effects .
RPL565
- Structure: 6,7-Dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4H-pyrimido[6,1-a]isoquinolin-4-one .
- Key Differences: Position 2: Phenoxy group instead of mesitylimino, reducing steric bulk and altering enzyme selectivity.
- Pharmacology : Selective PDE3 inhibitor (IC₅₀ = 1.2 µM) with weaker anti-inflammatory activity compared to RPL554 .
Fluorophenylimino Derivative
- Structure: 2-[(4-Fluorophenyl)imino]-9,10-dimethoxy-3,7-dimethyl-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride .
Hexahydrochloro Derivative
- Structure: 2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-a]isoquinolin-4-one .
- Key Differences :
- Saturation : Hexahydro ring system increases rigidity, possibly reducing target engagement.
- Substituent : Chloro group at position 2 may limit interactions with hydrophobic enzyme pockets.
Physicochemical and Pharmacokinetic Properties
*Exact formula inferred from structurally related compounds in .
Mechanistic and Therapeutic Implications
- Target Compound: The mesitylimino group at position 2 and methyl at position 3 likely enhance hydrophobic interactions with PDE3/4 catalytic domains, improving potency and duration of action compared to RPL565 .
- Clinical Relevance : Similar to RPL554, the target compound may exhibit dual bronchodilator and anti-inflammatory effects, but its methyl group could confer better metabolic stability than RPL554’s carbamoyl side chain .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
The synthesis of complex polycyclic compounds like this typically involves multi-step strategies, such as palladium-catalyzed cyclization or reductive amination (common in N-heterocycle synthesis). For example, multi-step syntheses of similar isoquinoline derivatives often require iterative purification (e.g., column chromatography) and optimization of reaction conditions (e.g., temperature, catalyst loading). Low-yield steps (e.g., <5% in some cases ) may benefit from microwave-assisted synthesis or flow chemistry to improve efficiency. Key intermediates should be characterized via -/-NMR and LC-MS at each stage to ensure fidelity .
Q. How can researchers validate the structural integrity and purity of this compound?
Comprehensive analytical profiling is critical:
- Spectroscopy : High-resolution -NMR and -NMR to confirm proton/environment assignments, especially for stereocenters and imino groups.
- Chromatography : HPLC with UV/Vis or MS detection (e.g., using C18 columns) to assess purity (>95% recommended for biological studies) .
- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular weight and detect trace impurities .
- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation .
Q. What are the critical storage conditions to maintain compound stability?
Hydrochloride salts of nitrogen-containing heterocycles are typically hygroscopic. Recommended storage:
- Temperature : -20°C in airtight, light-resistant vials to prevent degradation .
- Solubility : Dissolve in anhydrous DMSO or ethanol for long-term stock solutions; avoid aqueous buffers unless stability under specific pH (e.g., 4–7) is validated .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
- Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs). Focus on the imino and methoxy groups, which may participate in hydrogen bonding or π-π stacking .
- QSAR Analysis : Corporate substituent effects (e.g., methyl vs. ethyl groups) into quantitative structure-activity relationship models to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across assay systems?
Discrepancies may arise from assay-specific factors:
- Orthogonal Assays : Compare results from cell-free (e.g., enzymatic) vs. cell-based assays to distinguish direct target engagement from off-target effects .
- Metabolic Stability : Assess compound stability in assay media (e.g., liver microsome incubation) to rule out degradation-related false negatives .
Q. How does the hydrochloride counterion impact solubility and bioavailability?
- Salt Selection : Hydrochloride salts generally enhance aqueous solubility vs. free bases, critical for in vivo studies. Compare solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to predict oral bioavailability .
- Ion-Pair Effects : Use capillary electrophoresis or ion chromatography to study counterion interactions, which may influence membrane permeability .
Q. What analytical methods are suitable for degradation pathway elucidation?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (HO). Monitor degradation products via LC-MS/MS and assign structures using fragmentation patterns .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
